molecular formula C13H9N3 B3347789 6-Methylpyrido[4,3-A]indolizine-10-carbonitrile CAS No. 143825-79-0

6-Methylpyrido[4,3-A]indolizine-10-carbonitrile

Cat. No.: B3347789
CAS No.: 143825-79-0
M. Wt: 207.23 g/mol
InChI Key: RYUGIMGAFBWKJL-UHFFFAOYSA-N
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Description

6-Methylpyrido[4,3-A]indolizine-10-carbonitrile is a heterocyclic compound that belongs to the indolizine family This compound is characterized by its fused ring structure, which includes a pyridine ring and an indolizine ring The presence of a methyl group at the 6th position and a cyano group at the 10th position further defines its chemical identity

Properties

IUPAC Name

6-methylpyrido[4,3-a]indolizine-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-9-3-5-16-12(6-9)10-2-4-15-8-11(10)13(16)7-14/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUGIMGAFBWKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C=CN=CC3=C(N2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576831
Record name 6-Methylpyrido[4,3-a]indolizine-10-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143825-79-0
Record name 6-Methylpyrido[4,3-a]indolizine-10-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrido[4,3-A]indolizine-10-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylpyridine with suitable reagents can lead to the formation of the indolizine ring system. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrido[4,3-A]indolizine-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

6-Methylpyrido[4,3-A]indolizine-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyrido[4,3-A]indolizine-10-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: A parent compound with a similar ring structure but lacking the methyl and cyano groups.

    Pyridine: A simpler heterocyclic compound that forms part of the indolizine structure.

    Indole: Another related compound with a fused ring system but different functional groups.

Uniqueness

6-Methylpyrido[4,3-A]indolizine-10-carbonitrile is unique due to the presence of both a methyl group and a cyano group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyrido[4,3-A]indolizine-10-carbonitrile
Reactant of Route 2
6-Methylpyrido[4,3-A]indolizine-10-carbonitrile

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